

Technical Guide: 2-Chloro-3-methoxybenzoyl chloride (CAS 86269-98-9)

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Compound of Interest

Compound Name:	2-Chloro-3-methoxybenzoyl chloride
CAS No.:	86269-98-9
Cat. No.:	B8774193

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Executive Summary

2-Chloro-3-methoxybenzoyl chloride (CAS 86269-98-9) is a specialized electrophilic building block critical to modern medicinal chemistry. It serves as a pivotal intermediate in the synthesis of SGLT2 inhibitors (gliflozins), a major class of antidiabetic drugs, and is increasingly utilized in the development of kinase inhibitors where the ortho-chloro substituent provides essential metabolic stability and steric governance.

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in pharmaceutical scaffold construction, moving beyond basic datasheet parameters to actionable experimental insights.

Chemical Profile & Structural Analysis[1]

Structural Logic

The compound features a benzoyl chloride core decorated with two key substituents that define its reactivity and utility in drug design:

- 2-Chloro Substituent (ortho):
 - Steric Effect: Forces the carbonyl group out of planarity with the benzene ring, often improving selectivity in downstream acylation reactions by hindering nucleophilic attack from specific angles.
 - Metabolic Stability: In final drug candidates, this halogen blocks metabolic oxidation at the vulnerable ortho position, a common clearance pathway for benzamides.
- 3-Methoxy Substituent (meta):
 - Electronic Effect: Acts as a weak activator via resonance (though inductively withdrawing). Its position meta to the carbonyl allows for fine-tuning of the lipophilicity (LogP) and hydrogen-bond accepting capability of the final molecule without drastically deactivating the ring toward Friedel-Crafts acylations.

Physicochemical Data Table

Property	Value / Description
CAS Number	86269-98-9
Molecular Formula	
Molecular Weight	205.04 g/mol
Appearance	Colorless to pale yellow fuming liquid or low-melting solid
Boiling Point	~130-135 °C at 0.1 mmHg (Predicted)
Solubility	Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols
Storage	< 4°C, under Argon/Nitrogen (Hydrolysis sensitive)

Synthesis & Manufacturing Protocols

The synthesis of **2-Chloro-3-methoxybenzoyl chloride** is typically achieved by the chlorination of 2-chloro-3-methoxybenzoic acid. While standard acid chloride protocols apply,

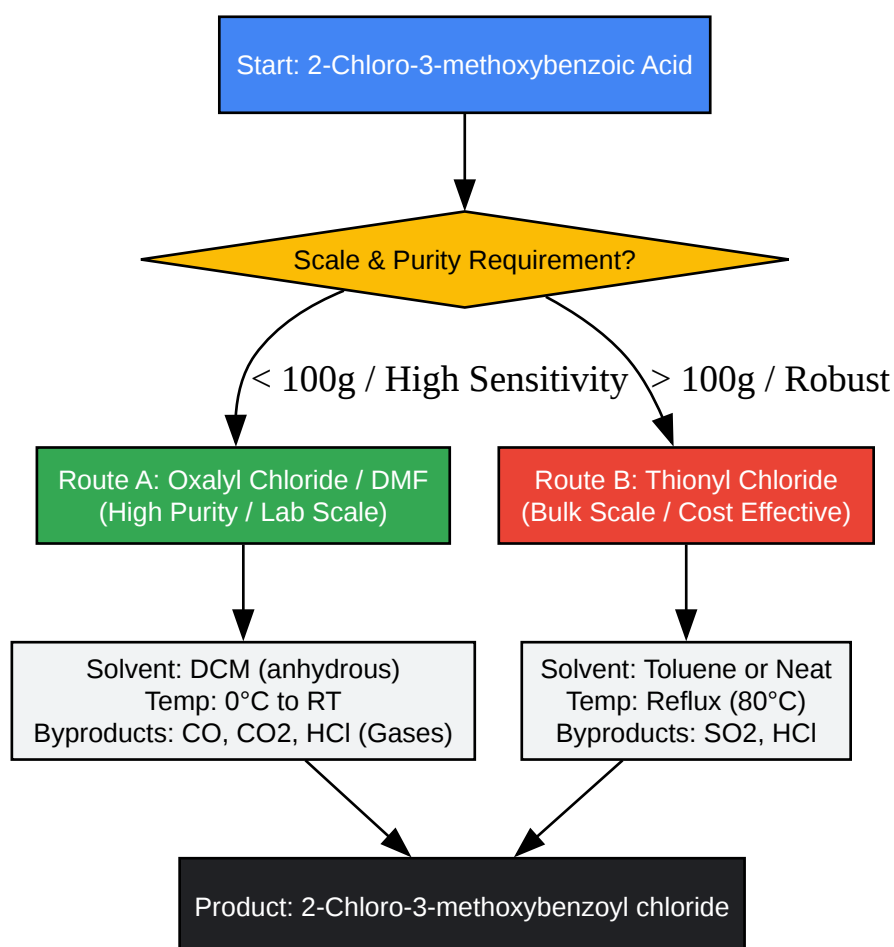
the specific substitution pattern requires careful thermal control to prevent demethylation or decarboxylation.

Decision Matrix: Reagent Selection

The choice between Thionyl Chloride (

) and Oxalyl Chloride (

) depends on scale and purity requirements.



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Caption: Decision matrix for selecting the optimal chlorination route based on scale and purity needs.

Recommended Protocol: Oxalyl Chloride Method (High Purity)

This method is preferred for medicinal chemistry applications to avoid sulfur contamination and harsh thermal conditions.

Reagents:

- 2-Chloro-3-methoxybenzoic acid (1.0 eq)
- Oxalyl chloride (1.5 eq)
- DMF (Catalytic, 2-3 drops)
- Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

- Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen. Add the benzoic acid substrate and dissolve in anhydrous DCM (0.2 M concentration).
- Activation: Cool the solution to 0°C in an ice bath. Add catalytic DMF.^{[1][2]} Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for catalyzing the reaction at low temperatures.
- Addition: Add Oxalyl chloride dropwise via a syringe or addition funnel. Gas evolution (, ,) will be vigorous.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction completion by quenching an aliquot with methanol and checking for the methyl ester via TLC or LCMS.
- Workup: Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride.

- Purification: The residue is typically used directly in the next step. If storage is required, dissolve in toluene and concentrate again to azeotrope trace HCl.

Applications in Drug Development[5][6]

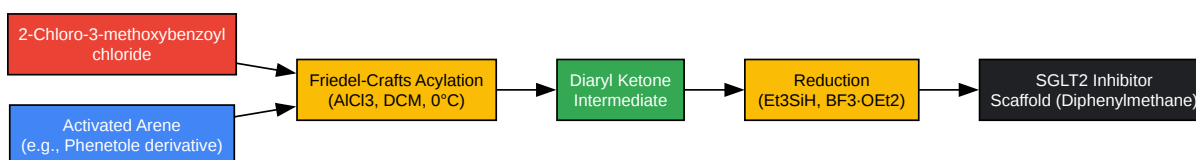
SGLT2 Inhibitor Synthesis

The most significant application of CAS 86269-98-9 is in the synthesis of Gliflozin analogs (e.g., Dapagliflozin derivatives). These drugs function by inhibiting the Sodium-Glucose Cotransporter 2 in the kidneys.

Mechanism of Scaffold Construction: The acid chloride is used to acylate a diphenylmethane precursor or is used in a Friedel-Crafts acylation to build the core diaryl ketone, which is subsequently reduced.

- Key Reaction: Friedel-Crafts Acylation of an activated benzene (e.g., ethylbenzene derivative) using .
- Regioselectivity: The 2-Cl substituent directs the acylation and prevents unwanted side reactions at the ortho position.

Workflow: SGLT2 Inhibitor Core Synthesis



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Caption: Synthetic pathway for constructing the diphenylmethane core of SGLT2 inhibitors using CAS 86269-98-9.

Isoselenazolone Heterocycles

Recent research utilizes **2-chloro-3-methoxybenzoyl chloride** in Copper-catalyzed Selenium-Nitrogen coupling reactions. The acid chloride is converted to a benzamide, which then undergoes cyclization to form isoselenazolones, a class of compounds with potential antioxidant and anticancer activities.

Handling & Safety (MSDS Summary)

Signal Word: DANGER

Hazard Class	Statement	Precaution
Skin Corr. 1B	Causes severe skin burns and eye damage.	Wear chemical-resistant gloves and face shield.
Water Reactivity	Reacts violently with water (releases HCl).	Handle only in a fume hood; use dry solvents.
Lachrymator	Causes severe eye irritation and tearing.	Do not open outside of a ventilated enclosure.

Emergency Protocol:

- Skin Contact: Immediately wash with polyethylene glycol 400 (if available) or copious water for 15 minutes.
- Spill: Neutralize with sodium bicarbonate or lime sand. Do not use water directly on the spill.

References

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